molecular formula C23H18F3N3OS B11183432 3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole

3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole

Cat. No.: B11183432
M. Wt: 441.5 g/mol
InChI Key: KDRCBLVIMGHDPK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its stability and bioavailability.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(trifluoromethyl)-1,2,4-triazole
  • 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazole
  • 4-phenyl-3-(trifluoromethyl)-1,2,4-triazole

Uniqueness

3-(4-methoxyphenyl)-4-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18F3N3OS

Molecular Weight

441.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C23H18F3N3OS/c1-30-20-12-10-17(11-13-20)21-27-28-22(29(21)19-8-3-2-4-9-19)31-15-16-6-5-7-18(14-16)23(24,25)26/h2-14H,15H2,1H3

InChI Key

KDRCBLVIMGHDPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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